molecular formula C7H8N2O2 B7760581 2-Methyl-6-nitroaniline CAS No. 60999-18-0

2-Methyl-6-nitroaniline

Cat. No. B7760581
CAS RN: 60999-18-0
M. Wt: 152.15 g/mol
InChI Key: FCMRHMPITHLLLA-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroaniline, also known as 2-Amino-3-nitrotoluene or 6-Nitro-o-toluidine, is a compound useful in organic synthesis . It has the molecular formula C7H8N2O2 and a molecular weight of 152.1506 . It appears as orange-yellow prisms or brown granular powder .


Synthesis Analysis

The synthesis of 2-Methyl-6-nitroaniline involves the reaction of 2-aminotoluene-5-sulfonic acid with acetic acid and zinc (II) oxide at 80°C for 4 hours. This is followed by the addition of nitric acid at 10-12°C for 2 hours, and finally, the reaction with hydrogen chloride in water at 100°C for 1 hour .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-nitroaniline can be represented by the InChI string: InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3 .


Chemical Reactions Analysis

2-Methyl-6-nitroaniline is sensitive to prolonged exposure to air and is insoluble in water . It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers .


Physical And Chemical Properties Analysis

2-Methyl-6-nitroaniline is sensitive to prolonged exposure to air and is insoluble in water . It has a molecular weight of 152.1506 . The compound is probably combustible .

Scientific Research Applications

Organic Synthesis

2-Methyl-6-nitroaniline finds utility in organic synthesis. Researchers employ it as a building block to create more complex molecules. Its unique structure and reactivity make it valuable for constructing diverse organic compounds .

Nonlinear Optical (NLO) Materials

Innovative research focuses on organic nonlinear optic (NLO) materials due to their potential applications in various fields. 2-Methyl-6-nitroaniline is one such compound. Its nonlinear optical properties make it relevant for holographic imaging, integrated optics, frequency conversion, optical data storage, and photonic-integrated circuitry .

Genetic Toxicity Evaluation

In genetic toxicity studies, this compound undergoes evaluation using the Salmonella/E. coli mutagenicity test (Ames test). Understanding its potential effects on DNA helps assess its safety and potential risks .

Safety and Hazards

2-Methyl-6-nitroaniline is toxic and may cause severe injury or death upon inhalation, ingestion, or skin contact . Contact with molten substance may cause severe burns to skin and eyes . It is also environmentally hazardous, as it is harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It’s known that nitroaniline compounds often interact with various enzymes and proteins within biological systems .

Mode of Action

The exact mode of action of 2-Methyl-6-nitroaniline is not well-documented. Nitroaniline compounds generally undergo enzymatic reduction within the body, which can lead to the formation of reactive intermediates. These intermediates can then interact with cellular macromolecules, potentially leading to various biological effects .

Biochemical Pathways

Nitroaniline compounds are known to be involved in various biochemical processes, potentially affecting multiple pathways.

Pharmacokinetics

It may be distributed throughout the body, metabolized primarily in the liver, and excreted via urine .

Result of Action

Nitroaniline compounds are known to have various biological effects, potentially causing cytotoxicity, genotoxicity, and other cellular changes .

Action Environment

2-Methyl-6-nitroaniline is sensitive to prolonged exposure to air and is insoluble in water . These properties may influence its action, efficacy, and stability in different environmental conditions. For instance, its insolubility in water could affect its bioavailability and distribution within the body.

properties

IUPAC Name

2-methyl-6-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3
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InChI Key

FCMRHMPITHLLLA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N
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Molecular Formula

C7H8N2O2
Record name 2-METHYL-6-NITROANILINE
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DSSTOX Substance ID

DTXSID7025631
Record name 2-Methyl-6-nitroaniline
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Molecular Weight

152.15 g/mol
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Physical Description

2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992), Orange-yellow or brown solid; [CAMEO] Dark red solid; [EC: SCCNFP] Dark red crystalline solid; [Sigma-Aldrich MSDS]
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 2-METHYL-6-NITROANILINE
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Density

1.19 at 212 °F (NTP, 1992) - Denser than water; will sink
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Product Name

2-Methyl-6-nitroaniline

CAS RN

570-24-1, 60999-18-0
Record name 2-METHYL-6-NITROANILINE
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Melting Point

199 to 205 °F (NTP, 1992)
Record name 2-METHYL-6-NITROANILINE
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Synthesis routes and methods

Procedure details

The wet mixture of 2-acetylamino-3-nitrotoluene (4) and 2-acetylamino-5-nitrotoluene as obtained in Preparation Example 1 was placed in a steam distillation apparatus, and 300 ml of concentrated hydrochloric acid was added thereto. Immediately on heating and boiling, the mixture was hydrolyzed. The boiling was continued until 36 l of a distillate was collected. On cooling the distillate, there was obtained 2-amino-3-nitrotoluene (5) as an orange needle-like crystal having a melting point of 92.8° to 93.2° C. and a 46% yield.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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